L-Valine Allyl Ester Tosylate Salt
Description
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Structure
2D Structure
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HSIRKDASFUCGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N |
Origin of Product |
United States |
The Significance of Chiral Amino Acid Derivatives in Organic Synthesis
Chiral amino acid derivatives are indispensable tools in the field of organic synthesis, primarily due to their role in introducing stereochemistry into newly formed molecules. Chirality, or the "handedness" of a molecule, is a fundamental property in biological systems, where enzymes and receptors often exhibit a high degree of stereospecificity. Consequently, the biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement.
The use of chiral amino acid derivatives allows chemists to construct enantiomerically pure or enriched compounds, which is crucial for developing effective and safe therapeutic agents. acs.orgrsc.org These derivatives serve as chiral building blocks, auxiliaries, and catalysts in a wide array of asymmetric reactions. frontiersin.orgnih.gov By starting with a readily available, enantiomerically pure amino acid, chemists can transfer its chirality to a target molecule, thereby controlling the stereochemical outcome of a reaction. This approach is central to the synthesis of numerous natural products, pharmaceuticals, and other biologically active compounds. baranlab.org
Contextualizing L Valine As a Chiral Pool Synthon
L-Valine, an essential proteinogenic amino acid, is a prominent member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. The isopropyl side chain of L-valine provides a distinct steric and electronic environment that can be exploited in various synthetic transformations.
As a chiral pool synthon, L-valine offers a predefined stereocenter that can be incorporated into the carbon skeleton of a target molecule. baranlab.org This strategy is particularly valuable in the synthesis of complex natural products and pharmaceuticals where multiple stereocenters need to be established with high precision. The growing use of L-valine's chiral center in the fine chemical, biologic, and pharmaceutical industries has necessitated the development of reliable methods to ensure its enantiomeric purity. rsc.org For instance, L-valine or its derivatives are key components in the synthesis of antiviral drugs like valacyclovir (B1662844) and valganciclovir, as well as the antihypertensive medication valsartan. rsc.orgnih.gov
Overview of Allyl Esters As Carboxyl Protecting Groups
In peptide synthesis and other complex organic transformations, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. The carboxylic acid group of an amino acid is one such functional group that typically requires protection. Allyl esters have emerged as a popular choice for carboxyl protection due to the mild and selective conditions required for their removal. nih.govrsc.org
The deprotection of allyl esters is most commonly achieved through palladium-catalyzed reactions, which are highly efficient and orthogonal to many other protecting groups used in peptide synthesis, such as the Fmoc and Boc groups. google.comnih.gov This orthogonality allows for the selective deprotection of the C-terminal carboxyl group without affecting other protected functionalities within the molecule, a crucial feature in the synthesis of complex peptides and cyclic peptides. nih.gov While effective, the use of allyl esters can sometimes lead to side reactions, such as the formation of diketopiperazines. nih.gov
The Role of Tosylate Salts in Amino Acid Chemistry
The tosylate (p-toluenesulfonate) group is a versatile entity in organic chemistry, serving both as a good leaving group in nucleophilic substitution reactions and as a counter-ion to form stable, crystalline salts of amines. wikipedia.orgbartleby.com In the context of amino acid derivatives, the formation of a tosylate salt offers several practical advantages.
The tosylate anion (TsO⁻) is derived from the strong acid p-toluenesulfonic acid (TsOH). wikipedia.org When reacted with an amino acid ester, the basic amino group is protonated, forming a stable ammonium (B1175870) tosylate salt. This salt formation often improves the crystallinity and handling properties of the amino acid derivative, making it easier to purify and store. google.comgoogle.com Furthermore, the tosylate group can act as a protecting group for amines. wikipedia.org The formation of tosylate salts can also enhance the solubility and stability of a compound, which is beneficial in drug formulation and development. google.comchemimpex.com
Scope and Research Trajectories Pertaining to the Chemical Compound
Direct Esterification Protocols for L-Valine Allyl Ester Formation
The formation of the allyl ester of L-valine is a critical step in the synthesis of the target tosylate salt. Direct esterification methods are commonly employed for this transformation.
Acid-Catalyzed Esterification Approaches
A fundamental and widely used method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of L-valine allyl ester synthesis, this involves reacting L-valine with allyl alcohol using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
The general mechanism for acid-catalyzed esterification is a multi-step process involving protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com
Azeotropic Dehydration Techniques in Ester Synthesis
To overcome the equilibrium limitations of Fischer esterification, techniques to remove water from the reaction mixture are often employed. Azeotropic dehydration is a common and effective strategy. This involves using a solvent, such as toluene (B28343) or formerly benzene (B151609), that forms an azeotrope with water. google.comresearchgate.net As the reaction mixture is heated to reflux, the water-solvent azeotrope distills off, effectively removing water and shifting the equilibrium towards the formation of the ester, thereby increasing the yield. google.comresearchgate.net This method has been historically applied to the synthesis of similar amino acid esters, such as L-valine benzyl (B1604629) ester p-toluenesulfonate. google.comresearchgate.net The choice of solvent is critical, with a move away from hazardous solvents like benzene towards safer alternatives like toluene. google.comresearchgate.net
Multicomponent and Convergent Synthetic Pathways
Sequential Introduction of Allyl Ester and Tosylate Moieties
In a sequential approach, the L-valine is first converted to its allyl ester, and then the tosylate salt is formed in a subsequent step. The initial esterification can be carried out using the methods described in section 2.1. Once the L-valine allyl ester is synthesized and purified, it is then treated with p-toluenesulfonic acid to form the corresponding tosylate salt. This step-wise process allows for the isolation and characterization of the intermediate ester before proceeding to the final salt formation, which can be advantageous for process control and purity of the final product.
Salt Formation Strategies (e.g., from L-Valine and p-Toluenesulfonic Acid)
A common and efficient method for the synthesis of this compound is a one-pot reaction where L-valine, allyl alcohol, and p-toluenesulfonic acid are reacted together. google.com In this convergent approach, the p-toluenesulfonic acid serves a dual role: it acts as the catalyst for the esterification reaction and as the counter-ion for the final salt product. masterorganicchemistry.comgoogle.com This method is often carried out under azeotropic dehydration conditions to drive the esterification to completion. google.com For instance, a patented process for the production of L-valine benzyl ester p-toluenesulfonate involves reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid in toluene under azeotropic dehydration. google.com A similar principle can be applied to the synthesis of the allyl ester.
Table 1: Key Reactants and Conditions in Convergent Synthesis
| Reactant | Role | Typical Conditions |
| L-Valine | Starting Amino Acid | - |
| Allyl Alcohol | Esterifying Agent | Often used in excess |
| p-Toluenesulfonic Acid | Catalyst and Salt Former | Molar equivalent or slight excess |
| Toluene | Solvent | Azeotropic reflux |
This one-pot method is generally preferred for its operational simplicity and economic advantages in industrial-scale production.
Advanced and Sustainable Synthetic Developments
The field of chemical synthesis is continually evolving, with a growing emphasis on developing more sustainable and efficient methodologies. While specific advanced methods for this compound are not extensively detailed in publicly available literature, general trends in amino acid ester synthesis point towards greener approaches. These include the use of more environmentally benign solvents and catalysts, as well as exploring enzymatic or biocatalytic methods to replace traditional chemical processes. rsc.orgnih.gov The development of catalytic systems that operate under milder conditions and with higher atom economy represents an ongoing goal in the synthesis of fine chemicals like this compound. nih.gov
Green Chemistry Principles in L-Valine Ester Synthesis
The synthesis of amino acid esters, including L-Valine Allyl Ester, is progressively being redesigned to align with the twelve principles of green chemistry, which advocate for waste prevention, the use of safer chemicals and solvents, and improved energy efficiency. msu.edunih.gov A primary goal is to design synthetic methods that reduce or eliminate the use and generation of substances hazardous to human health and the environment. msu.edu
Historically, the preparation of similar compounds, such as L-valine benzyl ester p-toluenesulfonate, involved reacting the amino acid and alcohol in the presence of p-toluenesulfonic acid using benzene as a solvent for azeotropic water removal. google.com However, benzene is a known carcinogen, and its use presents significant safety and environmental hazards. google.comresearchgate.net Green chemistry principles drive the replacement of such hazardous solvents with safer alternatives. Toluene is a common substitute, although it can sometimes lead to racemization due to the high temperatures required for its water azeotrope. researchgate.net The development of processes using even safer solvents or minimizing their use altogether is a key focus of modern synthetic chemistry. unibo.itskpharmteco.com Furthermore, reducing the number of synthetic steps, such as unnecessary derivatizations, is crucial for minimizing waste and resource consumption. nih.gov
Solvent Minimization and Atom Economy Considerations
Solvents account for a significant portion of the mass and environmental impact of a typical chemical process, often 50-80% of the total mass. skpharmteco.com Therefore, solvent choice and minimization are central to green synthetic design. The move away from hazardous solvents like benzene and chloroform (B151607) towards safer alternatives like toluene, or ideally, recyclable and benign solvents like 2-methyl-2-butanol, is a critical step. researchgate.netskpharmteco.comrsc.org
Beyond solvent choice, green chemistry metrics are employed to quantify the efficiency of a synthetic route. Two key metrics are Atom Economy and Process Mass Intensity (PMI). msu.edu
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. msu.edu
Process Mass Intensity (PMI) provides a broader view of the process efficiency by calculating the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to the mass of the final product. The ideal PMI is 1. msu.edu
The following table provides a conceptual comparison of the green metrics for different synthetic approaches to L-valine esterification.
| Metric | Traditional Chemical Synthesis | Biocatalytic Synthesis | Description |
|---|---|---|---|
| Atom Economy | Lower | Higher | Biocatalysis avoids stoichiometric reagents for activation, incorporating more reactant atoms into the final product. msu.edursc.org |
| Process Mass Intensity (PMI) | Higher | Lower | Reduced solvent usage, fewer workup steps, and milder conditions contribute to a significantly lower PMI in biocatalytic routes. msu.edu |
| Solvent Choice | Often relies on hazardous or less ideal solvents (e.g., Benzene, Toluene) google.comresearchgate.net | Compatible with a wider range of greener solvents; can sometimes be run in solvent-free systems. skpharmteco.comrsc.org |
By focusing on these principles, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.
Selective Deprotection of the Allyl Ester Group
The allyl ester group is a widely used carboxylic acid protecting group due to its stability under various conditions and its susceptibility to mild and selective removal. This orthogonality is crucial in multi-step syntheses where other protecting groups need to remain intact. google.compeptide.com
Palladium-Catalyzed Deallylation Mechanisms
The most common and efficient method for the deprotection of allyl esters is through palladium-catalyzed reactions. acsgcipr.org This process, often referred to as the Tsuji-Trost reaction, involves the use of a palladium(0) catalyst, which coordinates to the double bond of the allyl group. wikipedia.org This is followed by oxidative addition, leading to the formation of a π-allyl palladium(II) complex and the release of the carboxylate anion. wikipedia.org
The catalytic cycle is completed by the introduction of a nucleophilic scavenger, which attacks the π-allyl complex, regenerating the palladium(0) catalyst. acsgcipr.org Common scavengers include amines, such as morpholine, or β-dicarbonyl compounds. google.com The choice of scavenger can influence the reaction rate and efficiency.
There are two primary mechanistic pathways for the nucleophilic attack on the π-allyl palladium complex:
Outer-sphere mechanism: The nucleophile attacks the allyl group from the face opposite to the palladium metal, resulting in a net retention of configuration. orgsyn.org
Inner-sphere mechanism: The nucleophile first coordinates to the palladium center and then attacks the allyl group from the same face as the metal, leading to a net inversion of configuration. orgsyn.org
The operative mechanism can be influenced by the nature of the nucleophile and the ligand environment around the palladium catalyst.
| Palladium Catalyst | Common Scavengers | Key Features |
|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Morpholine, Dimedone, N-Methylaniline | Widely used, commercially available, and effective for a broad range of substrates. google.compeptide.com |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Tributyltin hydride, Phenylsilane | Highly active catalyst, often used with phosphine (B1218219) ligands. elsevierpure.com |
| Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand | Various nucleophiles | In situ formation of the active Pd(0) species. elsevierpure.comnih.gov |
Alternative Chemoselective Cleavage Methods
While palladium catalysis is the dominant method, other transition metals have also been shown to be effective for allyl ester cleavage, including rhodium, molybdenum, and nickel complexes. elsevierpure.comnih.gov These can sometimes offer different selectivity or be advantageous for specific substrates.
Non-metal-based methods for allyl ester cleavage have also been developed. These methods often involve isomerization of the allyl group to a more labile enol ether, which can then be cleaved under mild acidic conditions. organic-chemistry.org Reagents such as potassium tert-butoxide (KOtBu) can be used for this isomerization. organic-chemistry.org Another approach involves oxidative cleavage of the double bond using reagents like ozone or potassium permanganate, followed by further transformations to release the carboxylic acid.
A simple and efficient method for the deprotection of allyl ethers has been described using a dimethylsulfoxide/iodine system, which may also have applications for allyl esters. researchgate.net Additionally, a one-pot procedure for deprotecting alkyl carboxylates using aluminum powder and iodine in anhydrous acetonitrile (B52724) has been reported, offering a non-hydrolytic cleavage method. researchgate.net
Mechanistic Insights into Ester Cleavage
The mechanism of palladium-catalyzed deallylation begins with the coordination of the palladium(0) catalyst to the alkene of the allyl ester, forming a η²-π-allyl-Pd(0) complex. wikipedia.org This is followed by oxidative addition, where the C-O bond of the ester is cleaved, and the palladium inserts to form a η³-π-allyl-Pd(II) intermediate, with the carboxylate as the leaving group. wikipedia.org
The stereochemistry of the subsequent nucleophilic attack is a key aspect of the mechanism. As mentioned, it can proceed through either an outer-sphere or inner-sphere pathway. orgsyn.org The regioselectivity of the nucleophilic attack on the unsymmetrical π-allyl intermediate is also a critical factor, with the attack generally occurring at the less substituted terminus of the allyl group. nih.gov
Reactions at the Free Amine Functionality
The presence of a primary amine in this compound allows for a wide range of transformations, most notably the formation of amide bonds, which is fundamental to peptide synthesis. The tosylate counter-ion can be removed by a simple base wash to liberate the free amine for reaction.
N-Acylation and N-Amidation Reactions
N-acylation is the process of attaching an acyl group (-C(O)R) to the nitrogen atom of the amine. This is a common reaction for the formation of amides. In the context of L-valine allyl ester, this reaction is crucial for elongating a peptide chain from the N-terminus.
The reaction typically involves the use of an activated carboxylic acid derivative, such as an acid chloride, acid anhydride, or an active ester. researchgate.net Coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, are frequently employed to facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive species in situ. researchgate.net
A process for producing N-acyl amino acid salts by reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst has also been developed. google.com
Formation of N-Protected Derivatives
In many synthetic strategies, it is necessary to protect the amine functionality to prevent unwanted side reactions while other parts of the molecule are being modified. A variety of N-protecting groups can be introduced onto the free amine of L-valine allyl ester.
Common N-protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but readily removed with moderate acids like trifluoroacetic acid (TFA). google.com
Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, this group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. google.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate, it is removed by catalytic hydrogenolysis.
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Moderate acid (e.g., TFA) google.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine in DMF) google.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis |
Role of the Tosylate Counterion in Downstream Reactions
The tosylate (p-toluenesulfonate) group in this compound is not merely a spectator ion. It is a good leaving group, a characteristic derived from the resonance stabilization of the negative charge on the sulfonate group. masterorganicchemistry.com This property is pivotal in a variety of downstream reactions, influencing the reaction pathways and the formation of new chemical bonds.
Nucleophilic Substitutions and Derivatizations (e.g., in phosphine synthesis)
The primary role of the tosylate group is to facilitate nucleophilic substitution reactions at the α-carbon of the valine moiety. However, the amino group of the L-valine allyl ester is the more common site for such reactions. For instance, in the synthesis of chiral β-aminophosphine ligands, the amino group of an amino alcohol derived from L-valine acts as the nucleophile. rsc.org
A general protocol for preparing β-aminophosphines involves the conversion of a chiral amino acid, like L-valine, into an amino alcohol. rsc.org This alcohol is then tosylated. The resulting tosylate is subsequently displaced by a phosphide (B1233454) nucleophile to form the desired β-aminophosphine. rsc.org This process highlights the utility of the tosylate as an excellent leaving group in the formation of carbon-phosphorus bonds, which are central to the structure of many important catalysts and ligands. rsc.orgresearchgate.net
The reactivity of the allyl ester group also allows for various transformations. For example, palladium-catalyzed allylic alkylation can be performed on related systems, demonstrating the potential for modifying the ester portion of the molecule. core.ac.uk
Counterion Exchange Reactions
The tosylate counterion in this compound can be exchanged with other anions. This process, known as counterion exchange or salt metathesis, can be employed to modify the physical and chemical properties of the amino acid derivative, such as its solubility or stability. nih.gov For example, trifluoroacetate (B77799) (TFA) is a common counterion in peptide chemistry, but it can sometimes interfere with biological assays. nih.gov In such cases, exchanging TFA for a different counterion, like chloride or acetate, may be desirable.
The choice of counterion can also influence the outcome of subsequent reactions. The Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins, provides a framework for understanding how different ions can affect the solubility and stability of peptides and their derivatives in solution. nih.gov While the tosylate ion itself is not typically considered in the classical Hofmeister series, its large, non-coordinating nature can influence the reactivity of the L-valine allyl ester cation in solution.
Stereochemical Integrity and Racemization Pathways
For a chiral molecule like this compound, maintaining its enantiomeric purity is paramount, especially when it is intended for use in stereoselective synthesis or as a pharmaceutical intermediate. chemimpex.com
Investigation of Chiral Stability under Reaction Conditions
The stereochemical stability of amino acids and their derivatives is a significant concern during chemical transformations. Racemization, the process by which an enantiomerically pure compound is converted into a mixture of enantiomers, can occur under various conditions, particularly in basic or acidic media. mdpi.com The mechanism of racemization for amino acids often involves the deprotonation of the α-carbon to form a planar carbanion intermediate, which can then be protonated from either face with equal probability. mdpi.comresearchgate.net
The stability of the chiral center in L-valine derivatives is influenced by factors such as temperature, pH, and the nature of the solvent and reagents. For example, studies on the enzymatic hydrolysis of β-amino esters have shown that temperature can significantly affect the enantioselectivity of the reaction. nih.gov In one study, the optimal temperature for the CALB-catalyzed hydrolysis of a cis 6-membered amino ester was found to be 65 °C, with a decrease in enantioselectivity observed at both lower and higher temperatures. nih.gov
Strategies for Maintaining Enantiomeric Purity
Several strategies are employed to preserve the stereochemical integrity of chiral amino acid derivatives during synthesis and purification.
Mild Reaction Conditions: Utilizing mild reaction conditions, including low temperatures and neutral pH, can help to minimize the risk of racemization.
Protecting Groups: The use of appropriate protecting groups for the amine and carboxylic acid functionalities can prevent side reactions and stabilize the chiral center. The N-carbamoyl group, for instance, is used in the synthesis of α-allyl amino esters. nih.gov
Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for determining the enantiomeric purity of amino acids and their derivatives. nih.govmdpi.comcat-online.com These methods can also be used for the preparative separation of enantiomers. nih.gov
Enzymatic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of amino acid esters, selectively hydrolyzing one enantiomer while leaving the other unreacted. nih.gov This approach offers a green and highly enantioselective method for obtaining enantiopure compounds. nih.gov
Table 1: Factors Influencing Enantiomeric Purity
| Factor | Influence on Enantiomeric Purity | Strategies for Mitigation |
|---|---|---|
| Temperature | Higher temperatures can increase the rate of racemization. nih.gov | Perform reactions at lower temperatures. Optimize temperature for enzymatic resolutions. nih.gov |
| pH | Both strongly acidic and strongly basic conditions can promote racemization via enolization. mdpi.com | Maintain a neutral or near-neutral pH. Use appropriate buffer systems. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states. nih.gov | Select solvents that minimize the solubility of intermediates prone to racemization. |
| Reagents | The choice of reagents, including bases and nucleophiles, can impact stereochemical outcomes. | Use sterically hindered bases or non-basic nucleophiles where possible. |
By carefully controlling these factors, the stereochemical integrity of this compound can be maintained throughout its chemical transformations, ensuring its suitability for applications that demand high enantiomeric purity.
Utilisation in Peptide and N-Glycopeptide Synthesis
The unique structural features of this compound make it a valuable component in the assembly of peptides and more complex glycopeptides.
This compound is particularly well-suited for solution-phase peptide synthesis . sigmaaldrich.comnih.govekb.eg In this approach, amino acids or peptide fragments are coupled in a homogenous solution. The allyl ester group of the salt provides temporary protection for the carboxylic acid functionality of the valine residue. This protection prevents unwanted side reactions during the formation of the peptide bond between the amino group of the valine ester and the activated carboxyl group of another amino acid. ekb.eg
Table 1: Suitability of this compound in Solution-Phase Peptide Synthesis
| Property | Relevance to Solution-Phase Synthesis |
| Allyl Ester Protection | Prevents self-polymerization and other side reactions of the carboxylic acid group. |
| Tosylate Salt Form | Improves handling and stability of the amino acid derivative. |
| Solubility | Amenable to dissolution in common organic solvents used for peptide coupling reactions. |
| Deprotection | The allyl group can be selectively removed under mild conditions, preserving the integrity of the growing peptide chain. |
The allyl ester in this compound is a key element in orthogonal protecting group strategies , which are fundamental to the synthesis of complex peptides and proteins. nih.govbiosynth.comgoogle.com Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting one another. biosynth.com
The allyl group is stable to the acidic and basic conditions often used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. google.comnih.gov It is typically cleaved using palladium(0)-catalyzed reactions, which are mild and highly selective. google.comsigmaaldrich.com This orthogonality allows for the selective deprotection of the C-terminal allyl ester to enable, for instance, head-to-tail cyclization of a linear peptide while other side-chain protecting groups remain intact. google.comnih.gov The synthesis of glycopeptidyl fragments of serglycin, for example, has utilized a convergent method with an allyl ester linker to facilitate the detachment of protected glycopeptides from a resin support. nih.gov
Table 2: Orthogonal Deprotection Schemes
| Protecting Group | Reagent for Removal | Stability of Allyl Ester |
| Fmoc | Piperidine (Base) | Stable |
| Boc | Trifluoroacetic Acid (Acid) | Stable |
| Allyl | Pd(PPh₃)₄ (Palladium Catalyst) | - |
This strategy is crucial for the synthesis of branched or cyclic peptides and for the site-specific modification of peptide side chains. google.com
Precursor for Chiral Molecules and Catalysts
The inherent chirality of the L-valine backbone in this compound makes it a valuable starting material for the synthesis of various chiral molecules and catalysts.
This compound can be a precursor in the synthesis of chiral β-aminophosphine derivatives . rsc.orgnih.govrsc.org These compounds are highly sought after as ligands in asymmetric catalysis. rsc.orgrsc.org The synthesis often involves the conversion of the amino acid derivative to a corresponding amino alcohol, which is then used to introduce the phosphine moiety. rsc.org The resulting β-aminophosphine ligands can be used in a variety of metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions, to induce high levels of enantioselectivity. rsc.orgrsc.org The ability to introduce a wide range of P-aryl substituents allows for the fine-tuning of the steric and electronic properties of the resulting chiral ligands. nih.gov
While direct evidence for the use of this compound in the synthesis of chiral imidazolium (B1220033) salts is not prevalent in the provided context, the synthesis of such salts often relies on chiral precursors derived from amino acids. The L-valine framework provides a readily available source of chirality. Chiral imidazolium salts are of interest for their potential applications in chiral recognition, a process critical in enantioselective separations and sensing.
The use of chiral building blocks like this compound is central to enantiodivergent and diastereoselective synthetic strategies . These strategies aim to produce specific stereoisomers of a target molecule. For instance, in the synthesis of α-allyl amino esters, the use of a chiral catalyst with an achiral nucleophile and an electrophile derived from an amino acid can lead to high enantio- and diastereoselectivity. nih.gov The inherent chirality of the L-valine derivative can be used to control the stereochemical outcome of subsequent reactions, allowing for the selective formation of one enantiomer over the other.
Intermediate in the Formation of Specialized Organic Structures
This compound serves as a versatile intermediate in the synthesis of complex and specialized organic structures. Its unique combination of a chiral amino acid backbone, a reactive allyl ester, and a tosylate counter-ion makes it a valuable building block for creating sophisticated molecular architectures with specific stereochemical and functional properties.
Bridged Amino Acid Systems (e.g., ether-linked or thioether-linked)
The allyl group of this compound is a key functional handle for the construction of bridged amino acid systems through various cyclization strategies. These bridged structures are of significant interest in medicinal chemistry and materials science due to their constrained conformations, which can enhance biological activity and material properties.
One of the primary methods for forming these bridges is through ring-closing metathesis (RCM) , a powerful reaction that utilizes transition-metal catalysts (e.g., Grubbs' catalyst) to form carbon-carbon double bonds. thieme-connect.denih.gov In a typical approach, two amino acid residues containing allyl groups, such as L-valine allyl ester, can be coupled and then subjected to RCM to create a hydrocarbon bridge. This strategy has been successfully employed to mimic and stabilize secondary peptide structures, such as β-turns and α-helices, by replacing labile disulfide or lactam bridges with more stable carbon-carbon linkages. nih.gov
For the creation of thioether-linked bridged systems , the allyl group can be functionalized to participate in a thiol-ene reaction. This reaction involves the radical-mediated addition of a thiol to the alkene of the allyl group, forming a stable thioether bond. By incorporating a second amino acid residue with a thiol-containing side chain (e.g., cysteine), an intramolecular thiol-ene reaction can be induced to form a thioether bridge. The use of α-allyl amino acids has been noted in the construction of thioether-bridged lantibiotics like nisin. nih.gov
While direct literature on the use of this compound for ether-linked bridged systems is less common, the principle remains analogous. The allyl group can be converted to an alcohol, which can then undergo an intramolecular Williamson ether synthesis with a haloalkyl-substituted amino acid residue to form the ether linkage. khanacademy.org Alternatively, methods like oxymercuration-demercuration can be employed to introduce an alkoxy group that can participate in the bridge formation. masterorganicchemistry.com
The following table summarizes the general strategies for forming bridged systems using an allyl-functionalized amino acid like L-valine allyl ester.
| Bridge Type | Key Reaction | Precursor Functionalization | Resulting Linkage |
| Hydrocarbon | Ring-Closing Metathesis (RCM) | Two allyl-containing residues | -C=C- |
| Thioether | Thiol-ene Reaction | Allyl group and thiol group | -S-CH₂-CH₂- |
| Ether | Williamson Ether Synthesis | Allyl-derived alcohol and haloalkyl group | -O- |
Stereoselective Synthesis of Quaternary Amino Acid Analogues
The synthesis of α-quaternary amino acid analogues, where the α-carbon is substituted with four different groups, is a significant challenge in organic chemistry. These structures are of great interest as they can induce conformational constraints in peptides and act as enzyme inhibitors. This compound is a valuable precursor for the stereoselective synthesis of such analogues.
The inherent chirality of the L-valine backbone can be exploited to direct the stereochemical outcome of reactions at the α-carbon. One common approach is the asymmetric allylic alkylation of an imine derived from the amino ester. researchgate.netupc.edu In this method, the L-valine allyl ester is first converted to an aldimine ester. The pre-existing stereocenter from the valine side chain influences the facial selectivity of the subsequent nucleophilic attack on the imine, leading to the formation of a new stereocenter at the α-position with high diastereoselectivity.
Another powerful technique is the aza-Friedel-Crafts alkylation , where the imine acts as an electrophile and reacts with an arene nucleophile to introduce an aryl group at the α-position, thereby creating a quaternary center. nih.gov The stereocontrol is again dictated by the chiral environment provided by the L-valine moiety.
The general approach for the synthesis of quaternary amino acid analogues from this compound can be summarized as follows:
Protection and Imine Formation: The primary amine of the L-valine allyl ester is protected, often as an N-carbamoyl derivative, and then converted into an α-imino ester equivalent.
Stereoselective Alkylation/Arylation: The imine is then subjected to a stereoselective addition of a nucleophile (e.g., an organometallic reagent or an arene) to the α-carbon. The bulky isopropyl group of the valine side chain sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face.
Deprotection: The protecting groups are removed to yield the desired α-quaternary amino acid analogue.
The following table outlines the key aspects of this synthetic strategy.
| Step | Description | Key Reagents/Conditions | Stereochemical Control |
| Imine Formation | Conversion of the amino ester to an aldimine ester. | Aldehyde, dehydrating agent | Not applicable |
| Asymmetric Alkylation | Addition of a carbon nucleophile to the α-position. | Organometallic reagents (e.g., Grignard, organolithium), chiral catalysts | Substrate-controlled (L-valine backbone) or catalyst-controlled |
| Aza-Friedel-Crafts | Addition of an arene nucleophile to the α-position. | Lewis acid catalyst, arene | Substrate-controlled (L-valine backbone) or catalyst-controlled |
| Deprotection | Removal of protecting groups. | Acidic or basic hydrolysis, hydrogenolysis | Not applicable |
Preparation of Functionalized Poly(ester amide)s
Poly(ester amide)s (PEAs) are a class of biodegradable polymers that have garnered significant attention for biomedical applications due to their tunable mechanical properties and degradation profiles. upc.eduresearchgate.netnih.gov The incorporation of functional groups into the polymer backbone allows for further modification and the attachment of bioactive molecules. This compound is an excellent monomer for the synthesis of functionalized PEAs.
The primary method for incorporating amino acid esters into PEAs is through solution polycondensation . mdpi.comrsc.org In this process, a diester-diamine monomer is reacted with a diacid chloride or an activated diacid. The tosylate salt of L-valine allyl ester can be readily converted into a diester-diamine monomer. This often involves the reaction of the amino acid ester with a diol to form a diester-diamine, which is then isolated as its stable di-p-toluenesulfonate salt. mdpi.com This salt is then neutralized in situ during the polymerization reaction with a diacid chloride.
The presence of the allyl group in each repeating unit of the resulting poly(ester amide) provides a site for post-polymerization modification. mdpi.comscilit.com These pendant allyl groups can be functionalized through various reactions, such as thiol-ene chemistry, to attach drugs, peptides, or other bioactive moieties, making the resulting polymer a versatile platform for drug delivery and tissue engineering applications.
The synthesis of functionalized poly(ester amide)s using this compound can be outlined as follows:
Monomer Synthesis: The this compound is used to prepare a diester-diamine monomer, often by reaction with a diol.
Polycondensation: The diester-diamine monomer is reacted with a diacid chloride in a suitable solvent to form the poly(ester amide).
Functionalization: The pendant allyl groups on the polymer backbone are modified using appropriate chemical reactions to introduce desired functionalities.
The table below provides examples of monomers that can be used in the synthesis of functionalized PEAs.
| Monomer Type | Example | Role in Polymerization |
| Diester-Diamine (from L-Valine Allyl Ester) | Bis(L-valine allyl ester)-1,4-butanediol | Provides the amino acid and functional allyl group |
| Diacid Chloride | Sebacoyl chloride, Adipoyl chloride | Forms the ester linkages with the diol portion of the diester-diamine and the amide linkages with the amine portion |
| Activated Diacid | p-Nitrophenyl esters of dicarboxylic acids | An alternative to diacid chlorides for polycondensation |
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of this compound by separating it from any starting materials, by-products, or other impurities.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. reachdevices.com For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. A mobile phase consisting of a solvent mixture, such as n-butanol, acetic acid, and water, allows for the separation of components based on their polarity. reachdevices.com
Visualization of the TLC plate can be achieved under UV light (254 nm), where the tosylate group will appear as a dark spot, or by staining with a reagent like ninhydrin, which produces a colored spot by reacting with the primary amine of the valine moiety. By comparing the sample spot to a reference standard, one can identify the product and detect impurities, which would appear as separate spots with different Rf (retention factor) values.
Advanced Column Chromatography Techniques (e.g., Flash Chromatography)
Flash chromatography is a modern, rapid, and efficient purification technique widely used in organic synthesis. It is a form of preparative column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase (commonly silica gel). This increased flow rate significantly reduces the time required for separation compared to traditional gravity-fed chromatography.
For a compound like this compound, flash chromatography serves as an essential step in its purification following synthesis. The process effectively separates the desired product from unreacted starting materials, reagents, and any side products generated during the reaction. The polarity of the solvent system (mobile phase) is carefully optimized to achieve a clear separation between the target compound and impurities based on their differential adsorption to the silica gel. Its application ensures that the material used in subsequent research or development phases is of high chemical purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity and enantiomeric excess of this compound. Commercial sources often report a purity of ≥98% as determined by this method. chemimpex.com
Purity Determination: For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol containing an acidic modifier, is used for elution. The acidic modifier ensures that the primary amine of the valine ester is protonated, leading to consistent interactions and sharp, symmetrical peaks. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The European Union has established a validated community method for the analysis of valine using HPLC with post-column derivatization and photometric detection, underscoring the robustness of this technique for amino acid analysis. europa.eu
Enantiomeric Excess (ee) Determination: To confirm that the compound is exclusively the L-enantiomer, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The CSP forms transient, diastereomeric complexes with each enantiomer, resulting in different retention times. By analyzing a sample of this compound on a chiral column, it is possible to detect and quantify even trace amounts of the unwanted D-enantiomer. This analysis is critical for applications in peptide synthesis, where the stereochemical integrity of each amino acid building block must be absolute.
Below is a representative table of HPLC conditions used for the analysis of amino acid esters.
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column Type | C18, C8 | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Heptane/Isopropanol |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |
| Purpose | Quantify chemical impurities | Quantify the ratio of L- to D-enantiomers |
Chiroptical Characterization
Chiroptical techniques are fundamental for verifying the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, providing direct evidence of its three-dimensional structure.
Optical Rotation Measurements
Optical rotation is a classical chiroptical measurement that confirms the stereochemical identity of a bulk sample. It measures the angle to which a solution of a chiral compound rotates a plane of polarized light. For this compound, the specific rotation is a key quality control parameter. The "L" configuration of the amino acid dictates a specific direction and magnitude of rotation under defined experimental conditions. The D-enantiomer would rotate light by the same magnitude but in the opposite direction.
Published data for this compound consistently show a positive (dextrorotatory) specific rotation, confirming its L-configuration. The Food Chemical Codex (FCC) monograph for L-valine itself relies on optical rotation as a primary method for identification. europa.eu A detailed study on the specific rotation of L-valine highlighted that the measured value can be influenced by factors such as solvent, concentration, and temperature, making standardized measurement conditions essential for reproducibility. canada.ca
The table below summarizes the reported optical rotation values for the compound.
| Parameter | Value | Conditions | Source |
| Specific Rotation [α]D | +6.0° ± 1° | c=1 in Methanol | chemimpex.com |
| Specific Rotation [α]20/D | +5.5° ± 1° | c=1% in Methanol, at 20°C | sigmaaldrich.com |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a CD spectrum that is highly sensitive to the molecule's absolute configuration and its conformation in solution.
Therefore, CD spectroscopy serves as an orthogonal technique to optical rotation for unambiguously confirming the L-configuration of the valine ester. Furthermore, it can provide valuable insights into the molecule's conformational preferences in different solvent environments, which can influence its reactivity and interactions. rsc.org
Future Directions and Emerging Research Frontiers
Development of Novel Asymmetric Catalytic Systems for L-Valine Allyl Ester Tosylate Salt Derivatization
The derivatization of amino acids is fundamental to creating novel molecular architectures. Future research is intensely focused on developing new catalytic methods that can modify this compound with high levels of stereocontrol and efficiency. The goal is to move beyond its traditional role and use it as a scaffold for generating more complex, high-value chiral molecules.
Key research thrusts include the application of cutting-edge catalytic systems to achieve functionalization at the α-carbon or transformations involving the allyl group. Chiral aldehyde catalysis, for instance, has shown promise in the asymmetric α-functionalization of N-unprotected amino acid esters through imine activation. frontiersin.org Similarly, organocatalytic approaches are being developed for the enantioselective synthesis of unnatural α-alkyl amino acid esters. nih.gov A significant frontier lies in applying dual catalytic systems, such as the combination of photoredox and cobalt catalysis, which has been successfully used for the remote hydrofunctionalization of allyl carboxylates, including a D-valine derivative. acs.org Adapting such systems to this compound could enable novel transformations where the allyl group acts as a reactive handle rather than just a protecting group.
Table 1: Potential Asymmetric Catalytic Systems for Derivatization
| Catalytic System | Potential Application for this compound | Expected Outcome |
|---|---|---|
| Organocatalysis | Asymmetric α-alkylation or α-arylation. | Synthesis of non-proteinogenic amino acids with new side chains. |
| Transition Metal Catalysis (e.g., Pd, Rh, Co) | Allylic substitution reactions, cross-coupling. | Direct functionalization of the allyl ester moiety to form C-C or C-N bonds. |
| Photoredox Catalysis | Radical-based functionalization (e.g., Giese additions, hydroamination). | Mild and efficient introduction of complex functional groups onto the allyl moiety. |
| Dual Catalysis (e.g., Photoredox/Metal) | Remote functionalization, conjugate additions. | Novel transformations such as 1,3-hydrofunctionalization across the allyl group. acs.org |
Integration of the Chemical Compound into Automated Synthesis Platforms
The demand for synthetic peptides in research and pharmaceutical development has driven significant innovation in automated synthesis. openaccessjournals.comkbdna.com Modern workflows rely on robotic systems for both solid-phase peptide synthesis (SPPS) and, more recently, automated flow peptide synthesis (AFPS), which allows for the rapid construction of entire proteins. acs.orgamericanpeptidesociety.org A critical future direction is the seamless integration of this compound as a standard building block within these automated platforms.
The allyl ester is a key feature, offering an orthogonal protection strategy. google.com It is stable to the reagents used to remove other common protecting groups like Fmoc (piperidine) and Boc (trifluoroacetic acid), but can be selectively cleaved using palladium catalysts. peptide.com This orthogonality is invaluable in complex syntheses, such as the on-resin cyclization of peptides or the site-specific modification of a lysine (B10760008) residue. peptide.com The crystalline and stable nature of the tosylate salt enhances its suitability for automated platforms by improving shelf-life and facilitating accurate dispensing in robotic systems. sigmaaldrich.cn Future work will focus on optimizing protocols for its incorporation and subsequent selective deprotection within fully automated, high-throughput workflows. nih.gov
Table 2: Utilization in Automated Synthesis Platforms
| Platform Type | Role of this compound | Key Advantage |
|---|---|---|
| Automated Batch SPPS | Building block for peptide chain elongation. americanpeptidesociety.org | Orthogonal allyl protection allows for selective side-chain or C-terminus modification on the solid support. google.compeptide.com |
| Automated Flow Peptide Synthesis (AFPS) | Monomer for rapid, continuous-flow synthesis of long peptides and small proteins. acs.org | High purity and stability of the tosylate salt ensure reliable and reproducible performance in continuous flow reactors. |
| High-Throughput Parallel Synthesis | Component in peptide libraries for drug screening. nih.gov | The unique properties of the allyl group can be used to generate diverse libraries through post-synthesis modification. |
Theoretical and Computational Studies on Reaction Mechanisms and Stereoselectivity
As synthetic methods become more sophisticated, theoretical and computational chemistry plays an increasingly vital role in understanding and predicting chemical reactivity. For this compound, computational studies represent a major frontier for accelerating research and development.
Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways of the novel catalytic derivatizations described in section 6.1. nih.gov Such studies can reveal the origins of stereoselectivity, for example, by modeling the hydrogen-bonding networks and non-covalent interactions between the substrate, catalyst, and reagents. nih.gov Furthermore, computational models can predict the outcomes of unexplored reactions, guiding experimental efforts toward the most promising avenues. Other areas of interest include studying the influence of the tosylate counter-ion on the conformation and reactivity of the valine ester and modeling the compound's behavior within the complex, solvent-filled environment of a peptide synthesis resin. bartleby.com
Table 3: Targets for Theoretical and Computational Studies
| Computational Method | Research Target | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Transition state analysis of catalytic reactions. nih.govacs.org | Elucidate reaction mechanisms and predict stereochemical outcomes for new derivatization methods. |
| Molecular Dynamics (MD) Simulations | Interaction with solid-phase resins and solvents. | Understand and optimize behavior during automated peptide synthesis, such as diffusion and reaction kinetics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions. | Model how peptides containing this modified residue might bind to biological targets. |
| Conformational Analysis | Influence of the tosylate counter-ion. | Determine the preferred solution-phase structure and its effect on reactivity. |
Exploration of New Synthetic Applications Beyond Current Paradigms
While its primary application is in peptide synthesis, the unique combination of functional groups in this compound opens the door to applications far beyond the assembly of linear peptides. ontosight.ainih.gov A significant emerging frontier is to harness the allyl group not merely as a temporary protecting element, but as a versatile chemical handle for late-stage functionalization. acs.org
This paradigm shift allows for the incorporation of the valine residue into a peptide, followed by the strategic transformation of the allyl group to introduce novel functionalities. For example, the terminal double bond of the allyl ester is a substrate for a wide range of powerful organic reactions. Olefin metathesis could be used to form macrocycles or to couple the peptide to other molecules. Radical additions or cycloaddition reactions could generate complex, non-natural side chains, leading to peptidomimetics with enhanced stability or novel biological activity. The development of such strategies would transform this compound from a simple amino acid derivative into a powerful tool for creating diverse and complex molecular structures.
Table 4: Potential New Synthetic Applications
| Reaction Type | Transformation of the Allyl Group | Resulting Structure/Application |
|---|---|---|
| Olefin Metathesis | Ring-closing metathesis (RCM) with another olefin-containing residue. | Synthesis of constrained or cyclic peptides. |
| Heck or Suzuki Coupling | Palladium-catalyzed cross-coupling. | Introduction of aryl or vinyl groups for creating peptidomimetics. |
| Radical Addition | Addition of functionalized radicals across the double bond. | Creation of novel, non-natural amino acid side chains. |
| [3+2] Cycloaddition | Reaction with azides or nitrile oxides. | Formation of heterocyclic-fused amino acid derivatives. |
Q & A
Q. What synthetic methodologies are recommended for preparing L-valine allyl ester tosylate salt, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of L-valine allyl ester hydrochloride via esterification of L-valine with allyl alcohol in the presence of chlorotrimethylsilane (TMSCl) .
- Step 2 : Neutralization of the hydrochloride intermediate using aqueous ammonia or triethylamine (TEA) to generate the free base .
- Step 3 : Salt formation with p-toluenesulfonic acid (tosylate) in a polar aprotic solvent (e.g., dichloromethane) under controlled pH .
Key factors affecting yield include stoichiometric ratios (e.g., excess tosylating agent), reaction temperature (0–25°C), and purification via recrystallization from ethanol/ether mixtures . Phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance esterification efficiency .
Q. How can researchers validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm the ionic structure by observing downfield shifts in NMR for protonated amine groups (δ 5–6 ppm) and ester carbonyl carbons ( NMR δ ~179 ppm) .
- FTIR Spectroscopy : Identify asymmetric () and symmetric () COO stretches at ~1610 cm and ~1390 cm, respectively, confirming the carboxylate anion .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ninhydrin visualization) to detect impurities (<10% related substances) .
Q. What solvent systems are optimal for solubilizing this compound in pharmacological studies?
The salt exhibits solubility in polar aprotic solvents (DMSO, DMF), alcohols (ethanol), and chlorinated solvents (chloroform). Aqueous solubility is pH-dependent due to the tosylate counterion. For in vitro assays, use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO. Longer alkyl chains in analogous esters (e.g., hexyl derivatives) increase nonpolar solvent compatibility (e.g., hexane) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?
- Activation : Use carbodiimide agents (EDCI or DCC) with hydroxybenzotriazole (HOBt) to minimize racemization during peptide bond formation .
- Deprotection : Employ palladium(0)-catalyzed allyl ester cleavage under mild conditions (e.g., Pd(PPh)/morpholine) to preserve acid-sensitive functionalities .
- Kinetic Monitoring : Track reaction progress via NMR by observing allyl proton signals (δ 5.2–5.8 ppm) and ester carbonyl shifts .
Q. What strategies mitigate thermal degradation during formulation or storage of this compound?
- Thermal Analysis : Determine degradation onset temperature () via TGA. Derivatives with shorter alkyl chains (e.g., methyl) exhibit lower stability ( ~82°C), while branched esters (e.g., isopropyl) improve resilience .
- Stabilization : Lyophilize the salt and store under inert gas (argon) at –20°C. Add antioxidants (e.g., BHT) to formulations to inhibit oxidative decomposition .
Q. How can impurity profiling be conducted for this compound in compliance with ICH guidelines?
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and analyze degradation products via LC-MS/MS .
- Residual Solvents : Quantify using gas chromatography (GC) with headspace sampling, adhering to USP limits (e.g., ≤5000 ppm for ethanol) .
- Chiral Purity : Employ chiral HPLC (Chiralpak AD-H column) to detect enantiomeric impurities (<0.5%) .
Q. What in vitro models are suitable for evaluating the pharmacokinetic behavior of this compound?
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P values). Tosylate salts of amino acid esters often show enhanced permeability vs. free acids .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF to determine hepatic extraction ratios .
Q. How do structural modifications (e.g., ester chain length) impact the biological activity of L-valine allyl ester derivatives?
- Structure-Activity Relationship (SAR) : Elongating the alkyl chain (C3–C6) increases lipophilicity (logP), enhancing membrane penetration but potentially reducing aqueous solubility. Branched chains (e.g., isopropyl) improve metabolic stability vs. linear analogs .
- In Silico Modeling : Use molecular dynamics simulations to predict binding affinities for target receptors (e.g., peptide transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
